molecular formula C7H5Br2FO B1409970 3,6-Dibromo-2-fluorobenzyl alcohol CAS No. 1804932-99-7

3,6-Dibromo-2-fluorobenzyl alcohol

Cat. No.: B1409970
CAS No.: 1804932-99-7
M. Wt: 283.92 g/mol
InChI Key: QUYJBBWWBSNPMJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzyl alcohol is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzyl Alcohol: The compound can be synthesized by the sequential halogenation of benzyl alcohol. Initially, benzyl alcohol is subjected to bromination to introduce bromine atoms at the 3 and 6 positions of the benzene ring. Subsequently, fluorination is performed to introduce a fluorine atom at the 2 position.

  • Direct Halogenation: Another method involves the direct halogenation of 2-fluorobenzyl alcohol using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of halogen incorporation.

Types of Reactions:

  • Oxidation: The benzyl alcohol group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the bromine atoms to hydrogen, resulting in the formation of 2-fluorobenzyl alcohol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 3,6-Dibromo-2-fluorobenzoic acid

  • Reduction: 2-Fluorobenzyl alcohol

  • Substitution: Various substituted benzyl alcohols depending on the nucleophile used

Scientific Research Applications

3,6-Dibromo-2-fluorobenzyl alcohol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-fluorobenzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

3,6-Dibromo-2-fluorobenzyl alcohol is unique due to its specific halogenation pattern. Similar compounds include:

  • 3,6-Dibromobenzyl alcohol: Lacks the fluorine atom.

  • 2-Fluorobenzyl alcohol: Lacks the bromine atoms.

  • 3,6-Dibromo-2-chlorobenzyl alcohol: Contains chlorine instead of fluorine.

Properties

IUPAC Name

(3,6-dibromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYJBBWWBSNPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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